2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2, a piperidin-1-yl group at position 4, and a carbaldehyde moiety at position 2. Its molecular formula is C₁₉H₁₈FN₅O, with a molecular weight of 351.39 g/mol.
Properties
Molecular Formula |
C18H17FN4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C18H17FN4O/c19-14-6-4-13(5-7-14)16-15(12-24)17-18(20-8-11-23(17)21-16)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2 |
InChI Key |
VGJABLIBQGDAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN3C2=C(C(=N3)C4=CC=C(C=C4)F)C=O |
Origin of Product |
United States |
Biological Activity
2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde, a compound with the CAS number 1707668-16-3, is part of a class of pyrazolo derivatives that have garnered attention for their potential therapeutic applications. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 326.37 g/mol. It features a pyrazolo core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₄O |
| Molecular Weight | 326.37 g/mol |
| CAS Number | 1707668-16-3 |
| Chemical Structure | Chemical Structure |
Anticancer Potential
Research indicates that compounds within the pyrazolo family exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various kinases, which are critical in cancer cell proliferation.
Case Study: Inhibition of Pim Kinases
A notable study highlighted the effectiveness of similar compounds as inhibitors of Pim kinases, which play a role in cancer progression. The structure-based drug design led to the identification of potent inhibitors with low nanomolar activity against all three isoforms of Pim kinases (Pim-1, Pim-2, and Pim-3) .
Enzymatic Inhibition
The compound has also been studied for its enzymatic inhibitory activity. Pyrazolo derivatives have demonstrated effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Table 2: Enzymatic Inhibition Data
| Enzyme Target | IC₅₀ (µM) |
|---|---|
| CDK2 | 0.36 |
| CDK9 | 1.8 |
These results suggest that the compound's structure allows for selective binding to enzyme active sites, enhancing its potential as a therapeutic agent.
Synthesis and Functionalization
The synthesis of 2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine derivatives typically involves cyclocondensation reactions between piperidine derivatives and appropriate pyrazole precursors. Recent advancements have focused on optimizing reaction conditions to improve yield and reduce reaction time.
Synthesis Pathway
- Starting Materials : Piperidine derivatives and substituted pyrazoles.
- Reaction Conditions : Typically conducted under reflux in solvents like THF or DMF.
- Yield Optimization : Adjustments in temperature and catalyst concentration have been shown to enhance yields significantly.
Table 3: Synthesis Conditions and Yields
| Condition | Yield (%) |
|---|---|
| Reflux in THF | 85 |
| Catalyst: Pd(OAc)₂ | 90 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations :
Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (gemnelatinib): The pyrimidine core in gemnelatinib enhances hydrogen-bonding capacity, contributing to its kinase inhibitory activity, while the pyrazine core in the target compound may favor π-π stacking interactions . Pyridazinone derivatives (e.g., ) exhibit distinct electronic profiles due to the nitrogen-rich pyridazine core, often targeting neurotransmitter receptors .
Substituent Effects :
- Fluorophenyl Group : Common in all analogs; fluorine’s electronegativity improves metabolic stability and membrane permeability .
- Piperidine/Piperazine : Piperidine in the target compound vs. piperazine in gemnelatinib: Piperazine’s additional nitrogen increases solubility but may reduce blood-brain barrier penetration compared to piperidine .
- Carbaldehyde vs. Carboxamide : The aldehyde group in the target compound allows for Schiff base formation or further functionalization, whereas gemnelatinib’s carboxamide stabilizes interactions with kinase ATP-binding pockets .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , where 5-aminopyrazole derivatives are reacted with substituted malononitriles under mild conditions. Piperidine introduction may involve nucleophilic substitution or Buchwald-Hartwig amination .
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
